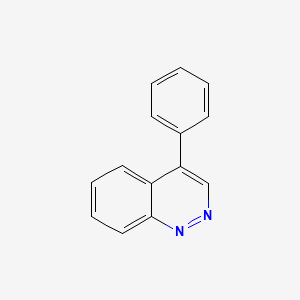

4-Phenylcinnoline

描述

Structure

3D Structure

属性

IUPAC Name |

4-phenylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)13-10-15-16-14-9-5-4-8-12(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOOODCTWFOHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346131 | |

| Record name | 4-Phenylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21874-06-6 | |

| Record name | 4-Phenylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenylcinnoline and Advanced Derivatives

Classical Approaches to Cinnoline (B1195905) Ring System Formation

The foundational methods for cinnoline synthesis, developed in the late 19th and early 20th centuries, established the groundwork for accessing this heterocyclic system. These reactions typically involve the cyclization of appropriately substituted benzene (B151609) derivatives.

Richter Cyclization and its Adaptations for 4-Phenylcinnoline

The Richter cinnoline synthesis, first reported in 1883, involves the cyclization of a diazotized o-alkynylphenylamine. wikipedia.org The initial reaction utilized o-aminophenylpropiolic acid, which upon diazotization and heating in water, cyclized to form a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org Subsequent decarboxylation and reductive removal of the hydroxyl group yielded the parent cinnoline.

Adaptations of this method have proven effective for synthesizing substituted cinnolines. A significant modification involves the use of ortho-ethynylaryltriazenes, which serve as stable precursors to the reactive diazonium salts. mdpi.com This approach allows for the synthesis of 4-halocinnolines, which are versatile intermediates. mdpi.com For example, the treatment of alkynyl-substituted triazenes with hydrohalic acids leads to good yields of 4-halocinnolines. researchgate.net These halogenated cinnolines can then undergo further functionalization, such as cross-coupling reactions, to introduce a phenyl group at the C4 position, thereby yielding this compound. The synthesis of 4-azido-6-phenylcinnoline has been achieved through a Richter-type cyclization to form a 4-bromo-6-phenylcinnoline intermediate, followed by nucleophilic substitution with sodium azide (B81097). mdpi.com

| Precursor Type | Key Reagents | Product Type | Overall Yield (%) | Reference |

| o-Ethynylaryltriazene | HBr | 4-Bromocinnoline (B8793254) | High | mdpi.com |

| 4-Bromo-6-phenylcinnoline | NaN₃ | 4-Azido-6-phenylcinnoline | 42 (from triazene) | mdpi.com |

| 2-Ethynyl-4-aryltriazenes | HBr | 4-Bromo-6-arylcinnolines | High | mdpi.com |

Borsche Cinnoline Synthesis in this compound Derivatization

The Borsche cinnoline synthesis is another classical method that utilizes the cyclization of arylhydrazones. wikipedia.orgresearchgate.net This reaction typically starts with the condensation of an arylhydrazine with a 1,3-dicarbonyl compound or its equivalent. The resulting hydrazone is then cyclized under acidic conditions to form the cinnoline ring.

While the Borsche synthesis is a general method for cinnoline formation, its application for the direct synthesis of this compound derivatives involves the use of a precursor that incorporates the phenyl group. For instance, the cyclization of hydrazones derived from 2-aminoacetophenone (B1585202) and its derivatives is a common strategy. innovativejournal.in This method is quite versatile, allowing for the synthesis of a wide array of cinnoline derivatives with substituents at various positions, often in high yields (70-90%). innovativejournal.in The derivatization to a this compound would depend on the specific structure of the starting carbonyl compound.

Widman–Stoermer Synthesis for Cinnoline Derivatives

The Widman-Stoermer synthesis is a widely employed and classical method for preparing cinnolines substituted at the 4-position. wikipedia.orgdrugfuture.comajrconline.org The reaction involves the cyclization of a diazotized o-aminoaryl-ethylene derivative. drugfuture.com Specifically, it is a ring-closing reaction of an α-vinyl aniline (B41778) with hydrochloric acid and sodium nitrite (B80452). wikipedia.orgajrconline.org

This method is particularly suitable for the synthesis of 4-alkyl or 4-aryl substituted cinnolines, making it directly relevant for producing this compound. thieme-connect.de The starting material would be an o-amino-α-phenylstyrene or a related vinyl aniline derivative. Upon treatment with nitrous acid (generated in situ from sodium nitrite and acid), the amino group is converted to a diazonium salt, which then undergoes an intramolecular cyclization by attacking the vinylic double bond to form the stable aromatic cinnoline ring system. wikipedia.orgthieme-connect.de

Contemporary Synthetic Strategies for this compound Scaffolds

Modern synthetic chemistry has introduced more efficient and versatile methods for constructing heterocyclic scaffolds, including this compound. These strategies often employ metal catalysis or involve complex reaction cascades to build molecular complexity in fewer steps.

Metal-Catalyzed and Transition-Metal-Free Cyclizations

Metal-Catalyzed Cyclizations: Transition metal catalysis has revolutionized the synthesis of nitrogen-containing heterocycles. sioc-journal.cnmdpi.com Palladium, copper, and rhodium catalysts are frequently used to facilitate C-H activation, C-N bond formation, and annulation reactions to build the cinnoline core. rsc.org

Palladium-Catalyzed Annulation: A notable method involves the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes, such as diphenylacetylene, to produce 3,4-disubstituted cinnolines. researchgate.net This approach allows for the direct installation of a phenyl group at the C4 position, yielding compounds like 3,4-diphenylcinnoline.

Copper-Catalyzed Cyclization: Copper-catalyzed reactions have also been developed for cinnoline synthesis. rsc.orgnih.gov For instance, a Cu-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones has been reported. rsc.org Another strategy involves a copper-catalyzed cascade cyclization for the regioselective synthesis of functionalized cinnolines. nih.gov

Transition-Metal-Free Cyclizations: In line with the principles of green chemistry, transition-metal-free methods have gained significant attention. nih.govresearchgate.net These reactions often proceed under milder conditions and avoid the use of toxic or expensive metal catalysts. A novel transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. rsc.orgnih.gov The reaction proceeds through a 2-nitrosobenzaldehyde intermediate, which condenses with benzylamine, followed by isomerization, cyclization, and aromatization to afford the 3-phenylcinnoline (B82849) product. rsc.orgnih.gov

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Palladium(II) Acetate | 2-Iodophenyltriazene, Internal Alkyne | 3,4-Disubstituted Cinnoline | Good functional group tolerance | researchgate.net |

| Copper Catalyst | N-Methyl-N-phenylhydrazones | Cinnoline | Aerobic, dehydrogenative | rsc.org |

| None (Base-promoted) | 2-Nitrobenzyl Alcohol, Benzylamine | 3-Phenylcinnoline | Intramolecular redox cyclization | rsc.orgnih.gov |

Multicomponent Reactions and Cascade Cyclizations in this compound Synthesis

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. frontiersin.orgtcichemicals.com This strategy offers high atom economy and rapid access to molecular diversity. frontiersin.org While specific MCRs leading directly to a simple this compound are less common, the principles are applied to synthesize complex, fused cinnoline systems. The development of MCRs often focuses on creating libraries of compounds for drug discovery, leveraging the ability to vary multiple reactants. frontiersin.orgpreprints.org

Cascade Cyclizations: Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without isolating intermediates. wikipedia.org This approach is highly efficient for building complex molecular architectures from simple precursors. 20.210.105

A one-pot cascade reaction has been developed for the construction of 4-amido-cinnoline derivatives. rsc.orgnih.gov Furthermore, rhodium-catalyzed cascade reactions involving C-H activation and intramolecular cyclization of N-arylpyrazol-5-ones with α-diazo compounds have been used to create fused pyrazolo[1,2-a]cinnoline derivatives. researchgate.net These advanced strategies highlight the power of cascade processes to assemble complex heterocyclic systems related to the cinnoline scaffold efficiently. researchgate.net

Regioselective Functionalization at the 4-Position

The functionalization of the cinnoline core, particularly at the C4 position, is a key strategy for the synthesis of diverse derivatives. The presence of a halogen atom at the C4 position makes it susceptible to nucleophilic substitution, providing a versatile handle for introducing various functional groups. mdpi.com This approach is one of the most effective methods for obtaining 4-substituted cinnolines. thieme-connect.de

The process typically begins with the synthesis of a 4-halocinnoline, often 4-chlorocinnoline (B183215) or 4-bromocinnoline. mdpi.comthieme-connect.de These precursors can be generated through methods like the Richter-type cyclization of specific ortho-ethynylaryltriazenes. mdpi.com Once the 4-halocinnoline is obtained, the halogen atom can be displaced by a variety of nucleophilic reagents. This allows for the regioselective introduction of functionalities such as amines, azides, alcoholates, and sulfides at the C4 position. mdpi.comthieme-connect.de For instance, the reaction of 4-chlorocinnolines with appropriate amines or hydrazines is a general method for installing nitrogen-based substituents. thieme-connect.de

This regioselectivity is critical as it allows chemists to build molecular complexity in a controlled manner, directly leading to the desired isomers without the need for extensive purification to separate mixtures that might arise from less selective methods.

Synthesis of Key this compound Derivatives for Research

Building upon the cinnoline scaffold, specific derivatives are often required for advanced research, such as in materials science or medicinal chemistry. The synthesis of 4-amino, 4-azido, and 4-triazolylcinnolines are of particular importance due to the versatile reactivity of the amino, azido (B1232118), and triazolyl groups.

The synthesis of 4-aminocinnolines and 4-azidocinnolines typically relies on the nucleophilic substitution of a 4-halocinnoline precursor.

For the synthesis of 4-azidocinnolines , a common and efficient method involves the reaction of a 4-bromocinnoline derivative with sodium azide (NaN₃). mdpi.com This reaction is a nucleophilic substitution where the azide ion displaces the bromide ion. In one documented approach, 4-bromo-6-arylcinnolines were treated with a 5-fold excess of sodium azide at 50 °C for 24 hours to yield the corresponding 4-azido-6-arylcinnolines. mdpi.com

The synthesis of 4-aminocinnolines is achieved through the reaction of 4-chlorocinnolines with nitrogen-based nucleophiles like ammonia (B1221849) or various amines. thieme-connect.de For example, cinnolin-4-amine (B87092) can be produced by heating 4-chlorocinnoline with ethanolic ammonia, although this specific conversion may only be partially successful. thieme-connect.de The reaction of 4-chlorocinnolines with hydrazines can also be used to introduce hydrazine-based substituents at the 4-position. thieme-connect.de

Table 1: Synthetic Strategies for 4-Amino- and 4-Azidocinnolines

| Target Derivative | Precursor | Reagents & Conditions | Reference |

| 4-Azidocinnoline | 4-Bromocinnoline | NaN₃ (5 equivalents), 50 °C, 24 h | mdpi.com |

| 4-Aminocinnoline | 4-Chlorocinnoline | Ethanolic ammonia, heat | thieme-connect.de |

| 4-Hydrazinylcinnoline | 4-Chlorocinnoline | Hydrazine | thieme-connect.de |

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for molecular synthesis. scripps.eduillinois.edu The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. scripps.edunih.gov

This methodology has been effectively applied to the synthesis of 4-triazolylcinnolines from 4-azidocinnoline precursors. mdpi.com The process involves reacting a 4-azidocinnoline derivative with a terminal alkyne in the presence of a copper(II) sulfate (B86663) (CuSO₄) catalyst and a reducing agent like sodium ascorbate, which generates the active Cu(I) species in situ. mdpi.com The reaction is typically carried out in a water/THF solvent mixture at room temperature. mdpi.com This approach is highly efficient and tolerates a wide variety of functional groups on the alkyne partner, allowing for the creation of a diverse library of 4-(1,2,3-1H-triazol-1-yl)cinnoline derivatives. mdpi.com The conversion of the azido group into a triazole ring has been noted to cause fluorescence quenching in some resulting molecules. mdpi.com

Table 2: Examples of CuAAC for Triazolylcinnoline Synthesis

| Azide Precursor | Alkyne Partner | Product | Reference |

| 4-Azido-6-phenylcinnoline | Phenylacetylene | 6-Phenyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)cinnoline | mdpi.com |

| 4-Azido-6-phenylcinnoline | 1-Heptyne | 4-(4-Pentyl-1H-1,2,3-triazol-1-yl)-6-phenylcinnoline | mdpi.com |

| 4-Azido-6-(4-methoxyphenyl)cinnoline | 4-Ethynylanisole | 6-(4-Methoxyphenyl)-4-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)cinnoline | mdpi.com |

The introduction of a phenyl or other aryl group at the 4-position of the cinnoline ring is a foundational step in synthesizing this compound itself. The most widely utilized method for preparing cinnolines with aryl groups at the C4 position is the cyclization of diazotized (2-aminoaryl)ethenes. thieme-connect.de For this cyclization to be successful, the ethene substrate must have an alkyl, aryl, or heteroaryl group as a substituent. The reaction proceeds most efficiently when this substituent is an electron-donating group. thieme-connect.de For example, the diazotization of 1-(2-aminophenyl)-1-phenylethene followed by cyclization directly yields this compound. thieme-connect.de

Another relevant, though slightly different, approach is the acid-catalyzed cyclization of aryl hydrazones. An efficient synthesis of 4-benzylcinnolines has been reported using an aluminum chloride catalyst with aryl phenylallylidene hydrazones (derived from cinnamaldehyde) as starting materials. tandfonline.comtandfonline.com The proposed mechanism involves an intramolecular electrophilic aromatic substitution, which forms a dihydrocinnoline (B15445986) intermediate that subsequently undergoes dehydrogenation to yield the final aromatic cinnoline product. tandfonline.comtandfonline.com While this method yields a 4-benzyl group rather than a 4-phenyl group directly, it demonstrates a valid strategy for forming a C-C bond at the 4-position to introduce an aryl-containing substituent.

Chemical Reactivity and Derivatization Strategies of 4 Phenylcinnoline

Fundamental Reaction Mechanisms of 4-Phenylcinnoline

The reactivity of this compound is governed by the interplay between its electron-deficient diazine (pyridazine) ring and the electron-rich phenyl and benzene (B151609) substituents. This duality allows for both electrophilic attacks on the carbocyclic rings and nucleophilic attacks on the heterocyclic core.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. mdpi.comresearchgate.net In this two-step mechanism, the aromatic ring acts as a nucleophile, attacking an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex. savemyexams.com A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. researchgate.net

For this compound, the cinnoline (B1195905) moiety generally acts as an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack compared to benzene. However, the aromatic nature of the phenyl group still permits electrophilic substitution. Current time information in Bangalore, IN. The substitution pattern on the phenyl ring is directed by the electronic influence of the cinnoline substituent.

Typical EAS reactions that can be applied to the phenyl group include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen molecule and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. thieme.de

While the cinnoline ring itself can undergo electrophilic substitution, such as nitration, to yield mixtures of 5- and 8-substituted products, the reaction conditions often favor substitution on the more accessible phenyl group. numberanalytics.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Electrophile (E⁺) | Product Type |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-substituted this compound |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | Bromo-substituted this compound |

| Sulfonation | SO₃ / H₂SO₄ | SO₃ | This compound sulfonic acid |

| Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | Acyl-substituted this compound |

The cinnoline ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the carbon atoms of the heterocyclic ring susceptible to attack by nucleophiles, particularly when a suitable leaving group is present at one of these positions. youtube.comresearchgate.net This type of reaction, known as Nucleophilic Aromatic Substitution (SNAr), is a key strategy for functionalizing the cinnoline core. youtube.com

The reaction typically proceeds via an addition-elimination mechanism. The nucleophile attacks an electron-deficient carbon atom bearing a leaving group (like a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The subsequent departure of the leaving group restores the aromaticity of the ring. researchgate.net

In the context of this compound, a common approach involves the synthesis of a precursor like 4-chloro-3-phenylcinnoline. The chlorine atom at the C-4 position is a good leaving group and is activated towards nucleophilic displacement. This allows for the introduction of a wide variety of nucleophiles. mdpi.comchemguide.co.uk

Common nucleophiles used in these reactions include:

Amines (R-NH₂) to form amino-cinnolines.

Alkoxides (RO⁻) to form alkoxy-cinnolines.

Thiolates (RS⁻) to form thioether-cinnolines.

Azide (B81097) ions (N₃⁻) to form azido-cinnolines. chemguide.co.uk

The reactivity at different positions of the quinoline (B57606) core, a related heterocyclic system, shows that position 4 is highly susceptible to nucleophilic substitution, which suggests similar reactivity for the cinnoline system. chemguide.co.uk

The nitrogen atoms in the this compound ring system are susceptible to oxidation. Treatment with oxidizing agents like peracids or hydrogen peroxide can lead to the formation of N-oxides. numberanalytics.com Depending on the reaction conditions and the steric environment around the nitrogen atoms, oxidation can occur at either the N-1 or N-2 position, yielding a mixture of cinnoline 1-oxides and 2-oxides. numberanalytics.com

More vigorous oxidation can lead to cleavage of the ring system. For instance, treating this compound with hot aqueous potassium permanganate (B83412) results in the oxidative cleavage of the benzene portion of the cinnoline core. numberanalytics.com This transformation yields 5-phenylpyridazine-3,4-dicarboxylate, demonstrating a significant modification of the original heterocyclic scaffold. numberanalytics.com Other oxidative cyclization reactions can also be employed to create more complex, fused ring systems from appropriately substituted cinnoline precursors. wikipedia.org

Strategic Derivatization for Modifying this compound

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with different properties. This is a crucial strategy in medicinal chemistry and materials science to fine-tune the biological activity, solubility, or other physicochemical characteristics of a lead molecule.

Several standard techniques can be applied to introduce new functional groups to the this compound scaffold.

Silylation : This technique involves the introduction of a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS) and is most commonly used to protect reactive functional groups, particularly alcohols and amines. google.comwright.edu Silyl ethers are generally more volatile and thermally stable, which can be advantageous for analytical procedures like gas chromatography. wikipedia.org The reaction typically involves treating a hydroxyl-substituted this compound derivative with a silylating agent like bis(trimethylsilyl)acetamide (BSA) or a silyl halide in the presence of a base. google.comucsd.edu

Alkylation : Alkylation introduces an alkyl group onto the molecule. In this compound, the nitrogen atoms of the cinnoline ring are primary sites for alkylation. For instance, reaction with an alkylating agent like methyl p-toluenesulfonate can lead to the formation of a quaternized N-methylcinnolinium salt. The choice between N-alkylation and O-alkylation can become relevant if the cinnoline derivative can exist in a tautomeric form, such as a cinnolinone, where both nitrogen and oxygen atoms are potential sites for alkylation.

Acylation : This reaction introduces an acyl group (R-C=O). For this compound, acylation can occur at several positions. Friedel-Crafts acylation can introduce a ketone functionality onto the phenyl ring. thieme.de Alternatively, if the this compound structure contains a hydroxyl or amino substituent, these groups can be readily acylated to form esters or amides, respectively, using acyl chlorides or anhydrides.

Table 2: Common Derivatization Strategies for this compound Derivatives

| Technique | Reagent Example | Functional Group Targeted | Product | Purpose |

| Silylation | Trimethylsilyl chloride (TMSCl) | -OH, -NH₂ | Silyl Ether/Amine | Protection, Increase Volatility google.comwright.edu |

| Alkylation | Methyl p-toluenesulfonate | Cinnoline Nitrogen | N-Alkyl Cinnolinium Salt | Modify Electronic Properties |

| Acylation | Acetic Anhydride | -OH, -NH₂ | Ester/Amide | Modify Polarity, Bioactivity |

When a derivative of this compound is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), specialized techniques are required to analyze its stereochemical composition. Standard analytical methods like NMR and HPLC cannot typically distinguish between enantiomers.

Chiral derivatization offers a solution by converting the mixture of enantiomers into a mixture of diastereomers. researchgate.net This is achieved by reacting the chiral analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA). Diastereomers, unlike enantiomers, have different physical properties and can be distinguished and quantified by standard chromatographic or spectroscopic methods. researchgate.net

The general strategy involves:

Reaction : A chiral this compound derivative (e.g., containing a hydroxyl or amino group) is reacted with a single enantiomer of a CDA, such as Mosher's acid chloride or (1R)-(-)-menthyl chloroformate. researchgate.net

Formation of Diastereomers : This reaction produces a mixture of two diastereomeric products (e.g., esters or amides).

Analysis : The resulting diastereomers are then separated and quantified using achiral methods like HPLC or GC, or their distinct signals are resolved in an NMR spectrum. mdpi.com

Determination of Purity : The ratio of the diastereomers directly corresponds to the ratio of the enantiomers in the original sample, allowing for the determination of enantiomeric excess (ee) or optical purity. mdpi.com

This approach is crucial in pharmaceutical development, where the different enantiomers of a drug can have vastly different biological activities.

Derivatization for Enhanced Spectroscopic and Chromatographic Analysis

The analytical determination of this compound, while feasible, can be significantly improved through chemical derivatization. This process involves the chemical modification of the analyte to produce a new compound with properties more suitable for a specific analytical method. wiley.com Derivatization is a widely employed strategy to enhance the detectability of analytes, improve chromatographic separation, and increase the sensitivity and selectivity of an analysis. rsc.orgnih.gov For a molecule like this compound, which possesses a nitrogen-containing heterocyclic ring system, derivatization can target the lone pair electrons of the nitrogen atoms to introduce functionalities that augment its analytical characteristics.

The primary goals of derivatizing this compound for analytical purposes are twofold: to enhance its response to spectroscopic detectors and to improve its behavior in chromatographic systems. scielo.org.za Spectroscopic enhancement often involves the introduction of a chromophore for better UV-Visible detection or a fluorophore for highly sensitive fluorescence detection. researchgate.net Chromatographic enhancement may aim to increase volatility for gas chromatography (GC) or to modify polarity to improve peak shape and resolution in high-performance liquid chromatography (HPLC). nih.gov

Spectroscopic Enhancement Strategies

The inherent spectroscopic properties of this compound can be amplified by attaching specific chemical moieties to its structure. The introduction of groups that extend the conjugated π-system or groups with high molar absorptivity can lead to significant improvements in UV-Visible detection. Similarly, adding a fluorescent tag can allow for quantification at much lower concentrations.

One common strategy for enhancing spectroscopic detection is the introduction of a fluorescent label. Reagents such as dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride) are frequently used to derivatize compounds with amine or phenolic groups, yielding highly fluorescent products. ddtjournal.com While this compound lacks a primary or secondary amine, derivatization could potentially be achieved at one of the nitrogen atoms of the cinnoline ring, possibly after a preliminary reaction step. The introduction of a dansyl group would impart strong fluorescence to the molecule, dramatically lowering detection limits.

Another approach involves altering the electronic properties of the molecule to shift its absorption maximum to a more desirable wavelength and increase its molar absorptivity. The attachment of nitroaromatic groups, for example, can enhance UV absorbance. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which typically reacts with carbonyl compounds, exemplify how specific functional groups can be targeted to introduce a chromophore that is easily detectable. vanderbilt.edu For this compound, derivatization might involve N-oxidation followed by reaction with a suitable agent to append a chromophoric system.

The table below illustrates hypothetical derivatization reactions aimed at enhancing the spectroscopic properties of this compound.

| Derivatizing Reagent Class | Potential Reaction Site | Resulting Functional Group | Expected Spectroscopic Improvement | Reference Principle |

|---|---|---|---|---|

| Sulfonyl Chlorides (e.g., Dansyl chloride) | Cinnoline Nitrogen | Sulfonamide-like linkage | Introduction of a strong fluorophore, enabling fluorescence detection with high sensitivity. | ddtjournal.com |

| Fluorescent Carbonyl Reagents (Post-modification) | Modified Phenyl Ring | Fluorophore-tagged Schiff base | Enhanced fluorescence quantum yield for sensitive detection. | researchgate.net |

| N-Oxidizing Agents (e.g., m-CPBA) | Cinnoline Nitrogen | N-oxide | Shift in UV absorption spectrum (bathochromic or hypsochromic shift) and altered polarity. | google.com |

Chromatographic Enhancement Strategies

For chromatographic analysis, particularly by GC, derivatization is often essential to increase the volatility and thermal stability of the analyte. scielo.org.za The polar nature of the nitrogen atoms in the this compound ring system can lead to poor peak shapes and adsorption on the GC column. ddtjournal.com Common derivatization techniques such as silylation, acylation, or alkylation can mitigate these issues by masking the polar N-H groups (if present in a tautomeric form) or the lone pair electrons of the nitrogen atoms. scielo.org.za

Silylation involves the replacement of active hydrogens with a silyl group, such as a trimethylsilyl (TMS) group. While this compound does not have an active hydrogen, related compounds with hydroxyl or amino groups are readily silylated. ddtjournal.com For HPLC analysis, derivatization can be used to improve separation efficiency and peak symmetry. wiley.com By attaching a nonpolar group, the retention of this compound on a reversed-phase column can be modified, allowing for better separation from matrix components. Conversely, adding a charged group can enable analysis by ion-exchange chromatography. scholarsresearchlibrary.com

Pre-column derivatization with reagents like phenyl isothiocyanate (PITC) is a well-established method for the HPLC analysis of compounds with primary or secondary amine groups. Although direct reaction with this compound is unlikely, this principle highlights the strategy of tagging analytes to make them amenable to a specific chromatographic method and detection system.

The following table outlines potential derivatization strategies to improve the chromatographic analysis of this compound.

| Derivatization Technique | Reagent Example | Potential Effect on this compound | Chromatographic Advantage | Reference Principle |

|---|---|---|---|---|

| Alkylation | Methyl Iodide | Forms a quaternary ammonium (B1175870) salt at a cinnoline nitrogen. | Increases polarity for normal-phase HPLC; allows for ion-pair chromatography. | scielo.org.za |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Could potentially react at a nitrogen atom under specific conditions. | Increases volatility and introduces a fluorinated tag for sensitive electron capture detection (ECD) in GC. | scielo.org.za |

| Silylation (of a modified derivative) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | If a hydroxyl group is introduced onto the phenyl ring, it can be silylated. | Increases volatility and thermal stability for GC-MS analysis. | ddtjournal.com |

By employing these derivatization strategies, the analytical capabilities for detecting and quantifying this compound can be substantially broadened, enabling more sensitive and robust measurements in various scientific and industrial applications.

Computational and Theoretical Investigations of 4 Phenylcinnoline

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a lens to observe the behavior of 4-phenylcinnoline at an atomic level. These methods are crucial for understanding its interactions with biological targets and its conformational landscape.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. benthamopenarchives.com This method is instrumental in drug discovery for identifying potential binding modes and affinities. For derivatives of this compound, molecular docking studies can elucidate how the molecule interacts with the active site of a protein. For instance, in studies of similar heterocyclic compounds, docking has been used to understand interactions with vital cancer targets. academie-sciences.fr The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the interaction energy for different poses. The results, often presented as a docking score, help in ranking potential drug candidates and understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. benthamopenarchives.comacademie-sciences.fr

A hypothetical molecular docking study of this compound against a target like Estrogen-related receptor alpha (ERRα), a known target for some cinnoline (B1195905) derivatives, would involve preparing the 3D structures of both the ligand and the receptor. nih.gov The docking algorithm would then explore various conformations of this compound within the ligand-binding domain (LBD) of ERRα. nih.gov The output would be a set of binding poses ranked by their predicted binding affinity.

Table 1: Key Interactions Identified in a Hypothetical Docking Study of this compound with ERRα

| Interacting Residue in ERRα | Type of Interaction with this compound |

| Phenylalanine (Phe328) | Hydrophobic (π-π stacking) |

| Leucine (Leu365) | Hydrophobic |

| Glutamic Acid (Glu331) | Hydrogen Bond |

| Arginine (Arg372) | Cation-π Interaction |

This table is a hypothetical representation based on docking studies of similar compounds with ERRα. nih.gov

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, capturing the time-dependent behavior of atoms and molecules. mpg.de These simulations are invaluable for studying the conformational flexibility of this compound and the stability of its complex with a biological target. nih.gov An MD simulation starts with an initial set of coordinates, often obtained from molecular docking, and then solves Newton's equations of motion for the system over a period of time. peerj.com This provides a trajectory of the molecule's movements, revealing how it adapts its conformation and how its interactions with a receptor evolve. mdpi.com

Table 2: Binding Free Energy Components from a Hypothetical MD Simulation of this compound-ERRα Complex

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.1 |

| Polar Solvation Energy | +30.8 |

| Nonpolar Solvation Energy | -5.2 |

| Total Binding Free Energy | -40.0 |

This table represents hypothetical data from an MM/PBSA calculation, illustrating the types of energy contributions that can be analyzed.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules like this compound. imperial.ac.uk These methods are used to predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. wikipedia.org DFT is employed to optimize the geometry of this compound, determining its most stable three-dimensional structure. mdpi.com This optimized geometry is crucial for subsequent calculations and for understanding the molecule's intrinsic properties.

Beyond geometry optimization, DFT provides valuable information about the electronic properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key outputs of a DFT calculation. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. The distribution of HOMO and LUMO across the molecule can reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com

Table 3: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 Debye |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 1.5 eV |

This table contains hypothetical DFT-calculated values for this compound.

DFT calculations can also be used to predict various spectroscopic parameters of this compound, which can then be compared with experimental spectra for validation. researchgate.net Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to calculate excited state properties and predict UV-Vis absorption spectra. mpg.de The calculated absorption wavelengths and their corresponding oscillator strengths can help in the interpretation of experimental electronic spectra.

Furthermore, DFT can be used to compute the vibrational frequencies of this compound, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com By analyzing the vibrational modes, each calculated frequency can be assigned to a specific type of molecular motion, such as stretching or bending of bonds. Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing a theoretical basis for interpreting experimental NMR data. respectprogram.org

Table 4: Predicted Spectroscopic Data for this compound using DFT

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis | λmax (in ethanol) | 310 nm |

| IR | C=N stretch | 1620 cm⁻¹ |

| ¹H NMR | H at C5 (in CDCl₃) | 8.2 ppm |

| ¹³C NMR | C at C4 (in CDCl₃) | 145.0 ppm |

This table presents hypothetical spectroscopic parameters for this compound predicted by DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to build a model that correlates these descriptors with their measured biological activity. asianpubs.org

The molecular descriptors used in QSAR studies can be categorized into several types, including electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). asianpubs.org A robust QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov For instance, a QSAR study on a series of 4-phenylpiperidine (B165713) derivatives identified key molecular descriptors that influence their analgesic activity. nih.gov A similar approach for this compound derivatives could guide the structural modifications needed to enhance a desired biological effect.

Table 5: Example of a QSAR Equation for a Hypothetical Series of this compound Derivatives

| Dependent Variable | Equation |

| Biological Activity (pIC₅₀) | pIC₅₀ = 0.5 * logP - 0.2 * MW + 1.5 * H-bond Donors + 3.2 |

This table shows a hypothetical QSAR model. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the octanol-water partition coefficient, and MW is the molecular weight.

Development of Predictive Models for Biological Efficacy

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr These models are crucial for forecasting the efficacy of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent molecules.

Several predictive models have been developed for various biological activities of cinnoline derivatives. These studies provide a framework for understanding the potential efficacy of specific compounds like this compound.

Models for BTK Inhibition: In one study, 3D-QSAR models were developed for a series of 115 cinnoline analogues as inhibitors of Bruton's tyrosine kinase (BTK), a target for B-cell malignancies. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), robust predictive models were established. The CoMFA model is used to analyze steric and electrostatic fields, while the CoMSIA model evaluates additional physicochemical descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. dovepress.com Both the CoMFA and CoMSIA models demonstrated high predictive power, indicating their reliability for designing novel BTK inhibitors based on the cinnoline scaffold. nih.gov

Models for PDE10A Inhibition: Another comprehensive study focused on 81 cinnoline derivatives as inhibitors of Phosphodiesterase10A (PDE10A), an enzyme implicated in schizophrenia. nih.govresearchgate.net Researchers developed multiple predictive models, including 2D-QSAR, Hologram QSAR (HQSAR), and 3D-QSAR (CoMFA/CoMSIA). The models were statistically significant and showed good internal and external predictive capabilities, confirming their utility in predicting the PDE10A inhibitory activity of new cinnoline compounds. nih.govresearchgate.net The 3D-QSAR models, which were built using alignments from both pharmacophore and molecular docking approaches, yielded models with high predictive accuracy. nih.gov

Models for Antibacterial Activity: A QSAR analysis was also performed on a set of 15 cinnoline-3-carboxylic acid derivatives to model their antibacterial properties against various bacterial strains. ptfarm.plpopline.org This study successfully identified physicochemical parameters that had predictive value for the antibacterial activity of this class of cinnolines. ptfarm.pl

The table below summarizes the statistical validation of some of the predictive models developed for cinnoline derivatives.

| Model Type | Target/Activity | No. of Compounds | q² (Cross-validated R²) | R²_pred (External Validation) | Source |

|---|---|---|---|---|---|

| 2D-QSAR | PDE10A Inhibition | 81 | 0.812 | 0.691 | nih.gov |

| HQSAR | PDE10A Inhibition | 81 | 0.664 | 0.513 | nih.gov |

| CoMFA (Docking-based) | PDE10A Inhibition | 81 | 0.578 | 0.841 | nih.gov |

| CoMSIA (Docking-based) | PDE10A Inhibition | 81 | 0.610 | 0.824 | nih.gov |

| CoMFA | BTK Inhibition | 115 | High | Satisfactory | nih.gov |

| CoMSIA | BTK Inhibition | 115 | High | Satisfactory | nih.gov |

Identification of Key Physicochemical Descriptors

A primary outcome of computational modeling is the identification of key physicochemical descriptors—specific structural, electronic, or steric properties—that influence biological activity. dergipark.org.tr By understanding these descriptors, chemists can strategically modify a lead compound to enhance its efficacy.

Studies on cinnoline derivatives have revealed several crucial descriptors:

Steric and Electronic Properties: The 3D-QSAR contour maps for BTK inhibitors showed that bulky or sterically favorable substitutions are preferred at the R₁ and R₃ positions of the cinnoline scaffold. nih.gov For PDE10A inhibitors, 3D-QSAR models also highlighted regions where steric and electrostatic fields are critical for activity. nih.gov

Hydrophobicity and Hydrogen Bonding: For BTK inhibition, introducing hydrophilic (water-loving) and negative electrostatic groups at the R₁ position was found to be important for improving activity. nih.gov A pharmacophore model for PDE10A inhibitors identified the importance of three hydrogen bond acceptor sites, one hydrophobic feature, and one aromatic ring feature for high activity. nih.gov

Topological and E-State Indices: A 2D-QSAR model for PDE10A inhibitors demonstrated the importance of atom-based topological descriptors, whole-molecule electronic-state (E-state) indices, and 3D topological indices for predicting biological efficacy. nih.gov

The table below details the key descriptors identified in various studies on cinnoline derivatives, which are applicable for the rational design of compounds like this compound.

| Descriptor Type | Finding | Target/Activity | Source |

|---|---|---|---|

| Steric Properties | Bulky substitutions are preferred at R₁ and R₃ positions. | BTK Inhibition | nih.gov |

| Hydrophilicity | Hydrophilic groups at the R₁ position improve activity. | BTK Inhibition | nih.gov |

| Electrostatic Properties | Negative electrostatic substitutions at the R₁ position are important. | BTK Inhibition | nih.gov |

| Pharmacophore Features | Importance of 3 hydrogen bond acceptors, 1 hydrophobic feature, and 1 aromatic ring. | PDE10A Inhibition | nih.gov |

| Topological Indices | Atom-based topological, whole molecular E-state, and 3D topological indices are significant. | PDE10A Inhibition | nih.gov |

These computational investigations provide a detailed roadmap for the structural optimization of cinnoline-based compounds. The predictive models and identified physicochemical descriptors offer a rational basis for designing novel derivatives, such as those of this compound, with potentially enhanced biological efficacy for various therapeutic targets.

Advanced Spectroscopic and Analytical Characterization of 4 Phenylcinnoline

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Phenylcinnoline is characterized by several key absorption bands that confirm its structural features, including the aromatic systems of the cinnoline (B1195905) and phenyl rings.

Table 1: Characteristic Infrared (IR) Absorption Ranges for this compound

| Vibrational Mode | Characteristic Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1620 - 1580 | Medium |

| Cinnoline Ring C=C/C=N Stretch | 1550 - 1400 | Medium to Strong |

| Phenyl Ring C=C Stretch | 1500 - 1450 | Medium to Strong |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium |

Note: The data in this table represents typical frequency ranges for the specified functional groups and are not experimentally determined values for this compound.

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects vibrations that induce a change in molecular polarizability. For this compound, Raman spectroscopy is particularly effective for observing the vibrations of the non-polar C=C bonds in the phenyl and cinnoline rings, which often produce strong Raman signals. The symmetric stretching of the aromatic rings provides characteristic bands that are useful for confirming the molecular skeleton. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, aiding in the comprehensive elucidation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Structural Assignment

The structure of this compound is definitively confirmed through ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) and coupling constants (J) provide unambiguous evidence for the arrangement of protons and carbons in both the cinnoline core and the phenyl substituent.

In the ¹H NMR spectrum, the protons of the cinnoline ring appear at distinct downfield shifts due to the deshielding effect of the aromatic system and the nitrogen atoms. The proton at the C3 position is particularly notable, often appearing as a singlet in the most downfield region of the aromatic spectrum. The four protons on the benzo portion of the cinnoline ring (H5, H6, H7, H8) exhibit complex splitting patterns (doublets and multiplets) based on their coupling with adjacent protons. The five protons of the C4-phenyl group also appear in the aromatic region, with their chemical shifts influenced by their position relative to the cinnoline ring.

The ¹³C NMR spectrum shows twelve distinct signals, corresponding to the twelve unique carbon atoms in the molecule (six in the benzo ring, two in the pyridazine (B1198779) ring, and four unique carbons in the phenyl ring, with two being equivalent by symmetry). The quaternary carbons, particularly C4, C4a, and C8a involved in ring fusion or substitution, can be identified by their characteristic chemical shifts and lack of a signal in a DEPT-135 experiment.

Table 2: Experimental ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | 9.26 | s | - |

| H5 | 8.61-8.59 | d | 8.4 |

| H8 | 8.01-7.99 | d | 8.8 |

| H6, H7 | 7.91-7.85 | m | - |

| Phenyl-H | 7.73-7.71 | m | - |

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from supporting information for a Royal Society of Chemistry publication. rsc.org

Table 3: Experimental ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|

Solvent: CDCl₃, Frequency: 100 MHz. Note: Specific assignment of each carbon requires advanced 2D NMR techniques. Data sourced from supporting information for a Royal Society of Chemistry publication. rsc.org

Advanced 2D NMR Techniques for Complex Structures

To unambiguously assign all proton and carbon signals and confirm the connectivity of the this compound structure, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting adjacent protons on the benzo ring (e.g., H5 with H6, H6 with H7, H7 with H8), allowing for sequential assignment of these protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to. It would be used to definitively link each proton signal in the ¹H spectrum (e.g., H3, H5, H6, H7, H8, and the phenyl protons) to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the quaternary carbons and piecing together the molecular fragments. For example, the H3 proton would show a correlation to the C4 carbon, confirming the position of the phenyl group. Likewise, protons on the phenyl ring would show correlations to the C4 carbon of the cinnoline ring, and protons on the benzo ring (e.g., H5 and H8) would show correlations to the quaternary carbons C4a and C8a, confirming the fusion of the rings.

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the conjugated π-electron system of this compound. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The extensive conjugation in the this compound molecule, which spans both the cinnoline and phenyl rings, results in characteristic electronic transitions.

The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions. The specific wavelengths of maximum absorption (λmax) are sensitive to the extent of conjugation and the presence of heteroatoms. The cinnoline core itself has distinct absorption bands, and the addition of the phenyl group at the C4 position is expected to cause a bathochromic (red) shift of these bands due to the extension of the conjugated system.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Typical Wavelength Range (nm) |

|---|

Note: This table indicates the expected region for π → π transitions in conjugated aromatic systems like this compound. Specific λmax values require experimental measurement.*

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from a lower energy molecular orbital to a higher energy one. wikipedia.org The structure of this compound, featuring a fused aromatic system with nitrogen heteroatoms and a phenyl substituent, gives rise to characteristic absorption bands corresponding to specific electronic transitions.

The primary transitions observed for aromatic and heterocyclic compounds like this compound are π → π* and n → π*. testbook.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically characterized by high molar absorptivity (ε > 1000 L·mol⁻¹·cm⁻¹) and occur in molecules with unsaturated centers, such as the aromatic rings in this compound. truman.edu

n → π Transitions:* These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity (ε < 1000 L·mol⁻¹·cm⁻¹) compared to π → π* transitions. libretexts.orgresearchgate.net

The UV-Vis spectrum of a compound like this compound is expected to show multiple absorption bands. The high-energy π → π* transitions of the fused aromatic system would likely appear in the shorter wavelength UV region, while the lower-energy n → π* transitions involving the nitrogen lone pairs would be observed at longer wavelengths, potentially extending into the visible region. testbook.comnih.gov Phenyl-substituted derivatives of related aromatic systems are known to exhibit long-wavelength absorption bands in the range of 340–400 nm. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π* | Bonding π to Antibonding π* | Shorter Wavelength UV (<350 nm) | High (> 1000 L·mol⁻¹·cm⁻¹) |

| n → π* | Non-bonding (N lone pair) to Antibonding π* | Longer Wavelength UV/Visible (>350 nm) | Low to Moderate (10-100 L·mol⁻¹·cm⁻¹) |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of this compound by examining the light emitted after it absorbs photons. nih.gov This technique is highly sensitive to the molecular structure and its environment. nih.gov Nitrogen-containing heterocycles, like cinnoline and its derivatives, often exhibit fluorescence, a property valuable in the development of sensors and probes. clockss.orgresearchgate.net

The process involves exciting the molecule to a higher electronic state with a specific wavelength of light. After a brief period in the excited state, the molecule relaxes to its ground state by emitting a photon. clockss.org The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence spectrum, which is a plot of emission intensity versus wavelength, is characteristic of the compound.

The photophysical properties of this compound, including its emission maximum (λ_em) and fluorescence quantum yield (Φ_F), are influenced by the rigidity of its structure and the nature of its electronic states. The presence of the phenyl group and the fused ring system can lead to extended π-conjugation, which often results in fluorescence emission in the visible region of the spectrum. researchgate.netnazmulhosen.xyz The fluorescence of such compounds can also be sensitive to environmental factors like solvent polarity. acs.org

Table 2: General Photophysical Parameters Investigated by Fluorescence Spectroscopy

| Parameter | Description | Information Gained |

|---|---|---|

| Excitation Wavelength (λ_ex) | Wavelength of light used to excite the molecule. | Corresponds to an absorption maximum from the UV-Vis spectrum. |

| Emission Wavelength (λ_em) | Wavelength of maximum fluorescence intensity. | Characteristic of the molecule's excited state energy. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Provides information about the energy loss in the excited state before emission. |

| Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. libretexts.org It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound. Unlike low-resolution MS which provides the nominal mass (an integer value), HRMS measures the m/z ratio to several decimal places. libretexts.org This high precision allows for the determination of the exact mass of the molecular ion. labwrench.com

The exact mass is unique to a specific elemental composition. bioanalysis-zone.com For this compound (C₁₄H₁₀N₂), the theoretical monoisotopic mass can be calculated with high precision using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N). algimed.com By comparing the experimentally measured exact mass from HRMS with the calculated theoretical mass, the elemental formula of the compound can be confidently confirmed, distinguishing it from other potential isomers or compounds with the same nominal mass. libretexts.orglabwrench.com This capability is critical for structure elucidation and verification. nih.gov

Table 3: Exact Mass Calculation for this compound

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.07825 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| **Total (C₁₄H₁₀N₂) ** | 206.084398 |

Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful for analyzing this compound, especially within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. wisc.edu The sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). nih.gov EI is a high-energy process that causes the molecular ion to break apart into characteristic fragment ions. libretexts.org The resulting mass spectrum, a pattern of these fragments, serves as a molecular "fingerprint" that can be used to identify this compound and elucidate its structure. The fragmentation pattern provides valuable information about the connectivity of the molecule. wisc.edu The nitrogen rule, which states that a molecule with an even nominal mass must contain an even number of nitrogen atoms (or zero), can be applied to the molecular ion peak to support identification. whitman.eduwhitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for a wide range of compounds, including those that are not suitable for GC. oslomet.no The compound is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. globalresearchonline.net Softer ionization techniques like Electrospray Ionization (ESI) are commonly used, which typically result in less fragmentation and a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). This is particularly useful for confirming the molecular weight of this compound. globalresearchonline.net When coupled with HRMS, LC-HRMS provides both separation and high-accuracy mass data, enabling confident identification and quantification.

Chromatographic Separation Methodologies

Chromatography is essential for isolating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound and for its quantitative analysis. chromatographyonline.com The method separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. researchgate.net

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. researchgate.net In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov this compound, being a relatively nonpolar molecule, will be retained on the column and then eluted by the organic component of the mobile phase.

The output from an HPLC system is a chromatogram, which plots detector response against time. This compound will appear as a peak at a specific retention time under defined conditions (column, mobile phase, flow rate, temperature). The area of this peak is directly proportional to its concentration, allowing for accurate quantification. Purity is assessed by integrating the area of all peaks in the chromatogram; the purity of this compound is expressed as the percentage of its peak area relative to the total area of all peaks. researchgate.net Validated HPLC methods are crucial for quality control, ensuring the compound meets required purity specifications. nih.govptfarm.pl

Table 4: Typical Parameters for HPLC Analysis of this compound

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | Reversed-phase (e.g., C18, 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water/Buffer | Elutes the compound from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. |

| Detection | UV Detector (set at an absorption maximum, e.g., 254 nm) | Monitors the eluting compounds and generates the chromatogram. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducibility of retention times. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. For a semi-volatile compound like this compound, direct analysis by GC can be challenging due to its relatively high boiling point and potential for thermal degradation. Therefore, derivatization is often employed to convert it into a more volatile and thermally stable form, enhancing its chromatographic properties.

The primary goal of derivatization in this context is to block active hydrogen atoms, such as those that might exist in substituted analogs or related metabolic products, thereby reducing polarity and increasing volatility. A common strategy for N-heterocyclic compounds is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to introduce a trimethylsilyl (B98337) (TMS) group. mdpi.com This process significantly improves the analyte's suitability for GC analysis, leading to sharper peaks and better resolution.

The analysis is typically performed using a high-resolution capillary column, such as a DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane), which provides good selectivity for aromatic compounds. The separation is achieved based on the differential partitioning of the volatile derivatives between the stationary phase of the column and the inert carrier gas (typically helium). nih.gov Detection is most commonly accomplished using a Mass Spectrometer (MS), a technique known as GC-MS. This combination provides not only quantitative data but also structural information from the mass spectrum of the eluting derivative, aiding in definitive identification. researchgate.net

Key parameters for a hypothetical GC-MS analysis of a trimethylsilyl derivative of a hydroxylated this compound metabolite are outlined below.

Table 1: Illustrative GC-MS Parameters for Analysis of a Volatile this compound Derivative

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 90°C for 2 min, ramp at 20°C/min to 260°C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 50-450 |

Capillary Electrophoresis (CE) for Specialized Separations

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography, particularly for charged or polar compounds in aqueous matrices. diva-portal.org It separates analytes based on their differential migration rates in an electric field, which is dependent on their charge-to-size ratio. sciex.comwikipedia.org CE is noted for its high resolution, short analysis times, and minimal consumption of samples and reagents. aurorabiomed.com

For this compound and its derivatives, which are weakly basic N-heterocycles, Capillary Zone Electrophoresis (CZE) is the most straightforward mode of CE. bccampus.ca In CZE, the separation occurs in a buffer-filled capillary. At low pH, the nitrogen atoms in the cinnoline ring become protonated, imparting a positive charge on the molecule. This allows it to migrate toward the cathode, and separation from other components is achieved based on differences in electrophoretic mobility. nih.gov The composition, pH, and concentration of the background electrolyte (BGE) are critical parameters that must be optimized to achieve the desired separation. nih.gov

CE is particularly advantageous for specialized separations, such as the resolution of closely related isomers or the analysis of complex mixtures where matrix effects can be problematic for GC or HPLC. For instance, CE can be employed to separate potential positional isomers of substituted this compound, which might be difficult to resolve by other means. mdpi.com The use of additives in the BGE, such as cyclodextrins, can also enable the chiral separation of enantiomers if a stereocenter is present in a derivative of the parent compound. mdpi.commdpi.com

A typical setup for the CZE analysis of this compound would involve a fused-silica capillary and UV detection, as the aromatic system of the molecule provides strong chromophores for absorbance measurements.

Table 2: Representative Capillary Zone Electrophoresis (CZE) Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | Capillary Electrophoresis System with UV-DAD Detector |

| Capillary | Bare Fused-Silica (50 cm total length, 40 cm effective length, 75 µm ID) |

| Background Electrolyte (BGE) | 20 mM Ammonium (B1175870) Acetate buffer, pH 3.0, with 20% Methanol |

| Applied Voltage | 25 kV (positive polarity at inlet) |

| Capillary Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) |

| Detection | UV Diode Array Detector (DAD) at 254 nm |

Mechanistic Studies of in Vitro Biological Activities of 4 Phenylcinnoline Derivatives

Enzyme Inhibition and Modulation Mechanisms

The ability of 4-phenylcinnoline derivatives to interact with and modulate the activity of various enzymes is a key area of investigation. These interactions can lead to the disruption of critical cellular pathways, forming the basis of their therapeutic potential.

Kinase Inhibition (e.g., protein kinases, CSF-1R)

While direct studies on the kinase inhibitory activity of this compound derivatives are limited, the structurally similar quinazoline (B50416) and quinoline (B57606) cores are well-established pharmacophores in the design of kinase inhibitors. For instance, 4-aminoquinazoline derivatives have been extensively developed as inhibitors of protein kinases, including the epidermal growth factor receptor (EGFR). These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.

One study on a series of novel 4-aminoquinazoline derivatives demonstrated potent inhibitory activity against PI3Kα, a key enzyme in cell signaling pathways that regulate proliferation and survival. The most potent compound in this series exhibited an IC50 value of 13.6 nM for PI3Kα, leading to the suppression of the PI3K/Akt pathway in cancer cells. nih.gov Similarly, N-phenyl pyrazoline derivatives have been identified as protein kinase inhibitors, with one compound showing an IC50 of 3.95 µM against the Hs578T triple-negative breast cancer cell line. nih.gov

Colony-stimulating factor 1 receptor (CSF1R) is another important target in the protein kinase family, particularly in the context of cancer immunotherapy. nih.govnih.gov Although direct inhibition of CSF1R by this compound derivatives has not been explicitly reported, the development of 7-aminoquinazoline derivatives as selective CSF1R inhibitors highlights the potential of this heterocyclic system to target this kinase. semanticscholar.org One such derivative, BPR1R024, displayed a potent CSF1R inhibitory activity with an IC50 of 0.53 nM. semanticscholar.org

Table 1: Kinase Inhibitory Activity of Structurally Related Compounds

| Compound Class | Target Kinase | Cell Line/Enzyme Assay | IC50/EC50 |

|---|---|---|---|

| 4-Aminoquinazoline derivative | PI3Kα | Enzyme Assay | 13.6 nM nih.gov |

| N-Phenyl pyrazoline derivative | - | Hs578T | 3.95 µM nih.gov |

Inhibition of Other Enzyme Systems (e.g., aldose reductase, ATP synthase, DNA-dependent RNA polymerase)

Beyond kinases, the inhibitory potential of compounds structurally related to this compound extends to other crucial enzyme systems.

Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. nih.gov The inhibition of this enzyme is a therapeutic strategy to mitigate such complications. Studies on 2-oxoquinoline-1-acetic acid derivatives, which share a core heterocyclic structure with cinnolines, have demonstrated significant aldose reductase inhibitory activity. In a rat lens assay, these derivatives displayed IC50 values ranging from 0.45 to 6.0 µM. nih.gov This suggests that the cinnoline (B1195905) scaffold may also be amenable to the design of aldose reductase inhibitors.

ATP Synthase Inhibition: ATP synthase is a mitochondrial enzyme complex essential for cellular energy production. Its inhibition can have profound effects on cell viability and is a target for certain antimicrobial and anticancer agents. While direct evidence for this compound is lacking, studies on polyphenolic phytochemicals have shown non-competitive inhibition of F0F1-ATPase/ATP synthase. scispace.com The potential for heterocyclic compounds to target this enzyme is an area for further exploration.

DNA-dependent RNA Polymerase Inhibition: DNA-dependent RNA polymerase is crucial for the transcription of genetic information and represents a target for antiviral and antibacterial therapies. Although specific studies on this compound derivatives are not available, the broad biological activities of this compound class suggest that investigation into their effects on such fundamental cellular enzymes is warranted.

Table 2: Inhibition of Other Enzyme Systems by Structurally Related Compounds

| Compound Class | Target Enzyme | Assay | IC50 |

|---|

Antiviral Mechanisms of Action

The antiviral properties of heterocyclic compounds are a significant area of research, with various mechanisms of action being elucidated.

Inhibition of Viral Replication Pathways

The inhibition of viral replication is a primary strategy for antiviral drug development. Quinoline derivatives have been shown to possess antiviral activity against a range of viruses. For instance, a series of novel quinoline derivatives exhibited good in vitro activity against Respiratory Syncytial Virus (RSV), with IC50 values ranging from 3.10 to 6.93 µM. nih.gov Another study on 4-[(quinolin-4-yl)amino]benzamide derivatives identified a compound with significant anti-influenza virus activity, with an EC50 of 11.38 µM in a cytopathic effect assay. mdpi.com The proposed mechanism for some of these compounds involves the inhibition of virus transcription and replication at an early stage. nih.gov Furthermore, 4-aminoquinoline (B48711) derivatives have demonstrated potent inhibitory effects on SARS-CoV-2 replication. accscience.comresearchgate.net

Targeting Viral Capsid Proteins (e.g., HIV-1 CA)

The HIV-1 capsid (CA) protein is a critical component of the virus, playing essential roles in both the early and late stages of the viral life cycle. nih.gov It has emerged as a promising target for novel antiretroviral drugs. Phenylalanine derivatives bearing different heterocyclic scaffolds have been designed as HIV-1 CA protein inhibitors. nih.gov One study reported a series of 1,2,3-triazole-containing phenylalanine derivatives, with the most potent compound exhibiting an EC50 of 4.33 µM against HIV-1. nih.gov Another series of phenylalanine derivatives with different linkers and substituents also showed anti-HIV-1 activity, with the most active compounds having EC50 values of 5.14 µM and 2.57 µM. nih.gov These compounds are thought to interact with the HIV-1 CA protein, disrupting its normal function. nih.gov

Table 3: Antiviral Activity of Structurally Related Compounds

| Compound Class | Virus | Assay | IC50/EC50 |

|---|---|---|---|

| Quinoline derivatives | Respiratory Syncytial Virus | In vitro | 3.10-6.93 µM nih.gov |

| 4-[(Quinolin-4-yl)amino]benzamide derivative | Influenza A virus | Cytopathic Effect Assay | 11.38 µM mdpi.com |

| 1,2,3-Triazole-containing phenylalanine derivative | HIV-1 | In vitro | 4.33 µM nih.gov |

Anticancer and Antiproliferative Mechanisms

The development of novel anticancer agents is a major focus of medicinal chemistry, and heterocyclic compounds, including those related to this compound, have shown significant promise.

The anticancer and antiproliferative effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, a novel quinoline derivative, 91b1, demonstrated strong anticancer effects in vitro and in vivo, with one of its proposed mechanisms being the downregulation of Lumican, a proteoglycan implicated in tumorigenesis. mdpi.com

Studies on quinazolinone derivatives have shown that they can induce cell cycle arrest at the G2/M phase and trigger apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.com One such derivative exhibited an IC50 of 0.85 µM against MGC-803 gastric cancer cells. mdpi.com Similarly, novel phenylquinazoline derivatives have been shown to induce apoptosis by targeting the pro-survival members of the BCL-2 family. nih.gov